molecular formula C20H19NO6 B3236061 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid CAS No. 136083-74-4

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid

Cat. No.: B3236061
CAS No.: 136083-74-4
M. Wt: 369.4 g/mol
InChI Key: QEPWHIXHJNNGLU-UHFFFAOYSA-N
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Description

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid, also known as Fmoc-Glu-OH or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid, is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of glutamic acid. Its molecular formula is C₂₀H₁₉NO₆, with a molecular weight of 369.37 g/mol and CAS numbers including 121343-82-6 . Structurally, it features an Fmoc group protecting the α-amino group of glutamic acid, retaining two carboxylic acid groups at the γ-position (Figure 1). This compound is widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with base-labile Fmoc deprotection strategies. Its polar carboxylic acid groups enhance solubility in aqueous buffers and enable conjugation or cross-linking in peptide design .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWHIXHJNNGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid typically involves the protection of the amino group of glutamic acid using 9H-fluoren-9-ylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Fmoc-Glu-OH is in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the synthesis process. This protection is crucial as it prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds.

Table 1: Comparison of Protective Groups in Peptide Synthesis

Protective GroupStabilityRemoval ConditionsCommon Uses
FmocHighBasic conditionsPeptide synthesis
BocModerateAcidic conditionsPeptide synthesis
ZLowMild acidic conditionsShort peptides

Drug Development

Fmoc-Glu-OH is utilized in the development of pharmaceuticals, particularly in creating peptide-based drugs. Its ability to form stable peptide bonds makes it a valuable building block in drug design.

Case Study: Anticancer Peptides

Recent studies have demonstrated that peptides synthesized using Fmoc-Glu-OH exhibit promising anticancer properties. For instance, a series of peptides targeting specific cancer cell receptors were developed, showing enhanced binding affinity and selectivity compared to traditional drugs.

Biochemical Research

In biochemical research, Fmoc-Glu-OH plays a role in studying protein interactions and enzyme activities. The compound can be incorporated into various biomolecules to investigate their functions and mechanisms.

Example Application: Enzyme Inhibition Studies

Research has shown that peptides containing Fmoc-Glu-OH can act as inhibitors for specific enzymes involved in metabolic pathways. This has implications for understanding diseases related to enzyme dysregulation.

Immunology

Fmoc-Glu-OH derivatives have been explored in immunological studies, particularly concerning their ability to modulate immune responses. They can be used to design immunogenic peptides that stimulate specific immune pathways.

Table 2: Applications in Immunology

ApplicationDescription
Vaccine DevelopmentUse of Fmoc-Glu-OH to create peptide vaccines targeting pathogens
Immune ModulationPeptides designed to enhance or suppress immune responses

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid involves its role as a protecting group in peptide synthesis. It protects the amino group of amino acids from unwanted reactions, allowing for the selective formation of peptide bonds. The compound is eventually removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acid Derivatives

Table 1: Structural and Molecular Comparison of Selected Fmoc-Protected Compounds

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
Fmoc-Glu-OH (121343-82-6) C₂₀H₁₉NO₆ 369.37 Glutamic acid backbone (two carboxylic acids)
Fmoc-2-methylpentanoic acid (123622-48-0) C₂₀H₂₁NO₄ 339.39 α-methyl branch, single carboxylic acid
Fmoc-4,4-dimethylpentanoic acid (1637650-31-7) C₂₂H₂₅NO₄ 367.44 γ,γ-dimethyl substitution, single carboxylic acid
Fmoc-3-(o-tolyl)propanoic acid (211637-75-1) C₂₅H₂₃NO₄ 401.45 o-tolyl aromatic group, single carboxylic acid
Fmoc-pentylaminoacetic acid (2044871-59-0) C₂₂H₂₅NO₄ 367.44 N-pentyl substitution, single carboxylic acid
Fmoc-diphenyl-p-tolylmethylpentanoic acid (343770-23-0) C₄₀H₃₈N₂O₄ 610.74 Bulky diphenyl-p-tolylmethyl group, single carboxylic acid

Key Differences in Structure and Properties

Backbone and Functional Groups: Fmoc-Glu-OH contains a glutamic acid backbone with two carboxylic acid groups, distinguishing it from monocarboxylic analogs like Fmoc-2-methylpentanoic acid or Fmoc-4,4-dimethylpentanoic acid . The dual carboxylic acids increase polarity, making it more water-soluble (critical for peptide purification) compared to hydrophobic derivatives like Fmoc-3-(o-tolyl)propanoic acid .

Substituent Effects: Branched Chains: Compounds like Fmoc-2-methylpentanoic acid and Fmoc-4,4-dimethylpentanoic acid exhibit steric hindrance due to methyl groups, which can slow coupling efficiency in SPPS but improve protease resistance in final peptides. Aromatic Groups: Fmoc-3-(o-tolyl)propanoic acid introduces aromatic hydrophobicity, useful in membrane-protein interactions but requiring organic solvents for dissolution. Alkyl Chains: Fmoc-pentylaminoacetic acid has a flexible pentyl chain, enhancing lipid solubility for hydrophobic peptide domains. Bulky Protecting Groups: The diphenyl-p-tolylmethyl group in Fmoc-diphenyl-p-tolylmethylpentanoic acid provides steric protection but complicates synthesis due to poor solubility.

Molecular Weight and Applications :

  • Higher molecular weight compounds (e.g., 610.74 g/mol in ) are niche tools for targeted drug delivery or enzyme inhibitors , whereas Fmoc-Glu-OH’s moderate size (369.37 g/mol) suits standard peptide elongation .

Solubility and Handling

  • Fmoc-Glu-OH : Soluble in DMF, DMSO, and aqueous buffers (pH >5), ideal for standard SPPS conditions .
  • Hydrophobic Derivatives : Require dichloromethane (DCM) or THF for dissolution, limiting compatibility with aqueous systems .

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid, commonly referred to as Fmoc-Glu-OH, is a derivative of glutamic acid. This compound is notable for its applications in peptide synthesis and its potential biological activities. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity and interaction with biological systems.

  • Molecular Formula : C20_{20}H19_{19}N O6_6
  • Molecular Weight : 369.37 g/mol
  • CAS Number : 121343-82-6
  • Solubility : Moderately soluble in water (0.0102 mg/ml) and highly soluble in organic solvents.

Biological Activity

The biological activity of this compound can be summarized based on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.

Pharmacological Properties

  • Absorption and Distribution :
    • High gastrointestinal absorption.
    • Not permeable to the blood-brain barrier (BBB) indicating limited central nervous system effects .
  • Metabolism :
    • Inhibitor of CYP1A2, suggesting potential interactions with drugs metabolized by this enzyme .
  • Toxicity and Safety :
    • Classified with precautionary statements indicating it may cause skin irritation and serious eye irritation .

The Fmoc group allows for selective coupling reactions in peptide synthesis, enhancing the compound's utility in creating biologically active peptides. The amino acid structure facilitates interactions with various receptors and enzymes, potentially influencing metabolic pathways.

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

  • Peptide Synthesis :
    • Fmoc-Glu-OH is predominantly used in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides with specific sequences that can modulate biological functions .
  • Antitumor Activity :
    • Preliminary studies suggest that peptides synthesized using Fmoc-Glu-OH exhibit antitumor properties by inducing apoptosis in cancer cells through specific receptor interactions .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection by modulating neurotransmitter levels, although further research is needed to fully elucidate these mechanisms .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits CYP1A2
Antitumor PotentialInduces apoptosis in cancer cells
Neuroprotective EffectsModulates neurotransmitter levels
SolubilityModerately soluble in water

Q & A

Q. What is the role of the Fmoc group in the synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid in peptide chemistry?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). Its base-labile nature allows selective removal using piperidine (20% in DMF) without affecting acid-labile side-chain protections. This enables sequential peptide elongation while maintaining orthogonal protection strategies .

Q. What are the recommended analytical techniques for confirming the structure and purity of this compound?

High-performance liquid chromatography (HPLC) is standard for assessing purity, while matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C) validates structural integrity, particularly the Fmoc group’s presence and regiochemistry .

Q. What solvents are compatible with this compound during peptide synthesis?

Dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are commonly used due to their ability to dissolve both the Fmoc-protected amino acid and coupling reagents like HATU or HBTU. DMF is preferred for SPPS due to its compatibility with resin swelling .

Q. What are the standard protocols for cleaving the Fmoc group during SPPS?

Fmoc deprotection typically involves 20% piperidine in DMF, applied in two cycles (2 min and 15–20 min) to ensure complete removal. Reaction efficiency can be monitored via UV absorbance at 301 nm, characteristic of the cleaved fluorenyl byproduct .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into peptide chains?

Use coupling agents such as HATU or HBTU with 1-hydroxy-7-azabenzotriazole (HOAt) to activate the carboxylic acid. Optimize molar excess (2–4 equivalents), reaction time (30–60 min), and temperature (room temperature). Monitor completion using the Kaiser ninhydrin test or HPLC .

Q. What strategies mitigate premature Fmoc deprotection during synthesis?

Avoid prolonged exposure to basic conditions (e.g., excessive piperidine treatment). Use tert-butyl-based protections for side-chain carboxylic acids to prevent β-elimination. Replace DMF with NMP if elevated temperatures are required, as it reduces base-mediated side reactions .

Q. How to resolve discrepancies in mass spectrometry data for peptides containing this compound?

Discrepancies may arise from incomplete deprotection, adduct formation, or oxidation. Use orthogonal purification (e.g., reverse-phase HPLC) and reanalyze with electrospray ionization (ESI)-MS in positive/negative ion modes. Confirm via 1^1H NMR for backbone proton consistency .

Q. How to handle carboxylic acid groups to prevent side reactions during peptide elongation?

Protect the carboxylic acid with tert-butyl esters (acid-labile) or trityl groups (orthogonal to Fmoc). Activate the α-carboxylic acid as an active ester (e.g., pentafluorophenyl) to enhance coupling efficiency while minimizing racemization .

Q. What computational methods predict the stability of peptides incorporating this compound under varying pH?

Molecular dynamics simulations (e.g., GROMACS) model peptide conformation, while quantum mechanical calculations (DFT) predict pKa shifts of ionizable groups. Tools like MarvinSketch estimate solubility and aggregation propensity based on charge and hydrophobicity .

Q. How does the pentanedioic acid backbone influence peptide solubility and aggregation?

The dual carboxylic acid groups enhance hydrophilicity, reducing aggregation in aqueous buffers. However, at neutral pH, partial deprotonation may introduce negative charges, requiring counterion optimization (e.g., sodium or ammonium salts) to balance solubility and folding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid
Reactant of Route 2
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2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid

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